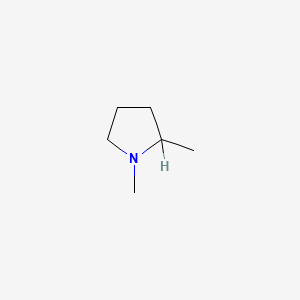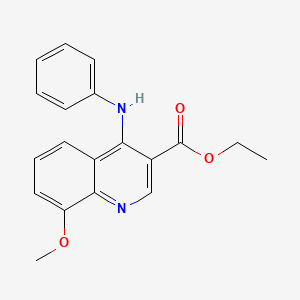
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE is a quinoline derivative known for its diverse applications in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with aniline in the presence of a dehydrating agent. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to aminoquinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinolinyl-pyrazoles: Investigated for their pharmacological activities.
Indole derivatives: Widely studied for their biological activities .
Uniqueness
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and phenylamino groups enhance its solubility and binding affinity to biological targets, making it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethyl 4-anilino-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)15-12-20-18-14(10-7-11-16(18)23-2)17(15)21-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YMSKONPFQZCVPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC=C2OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

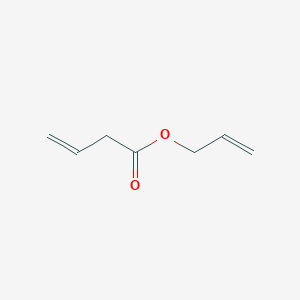
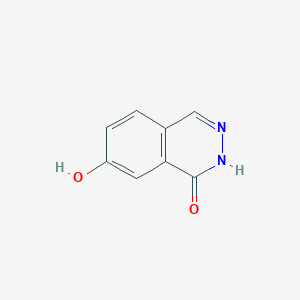

![Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B8783101.png)
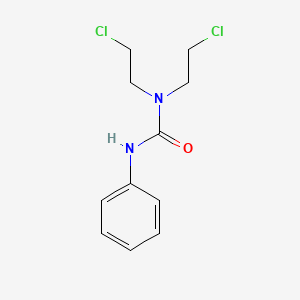
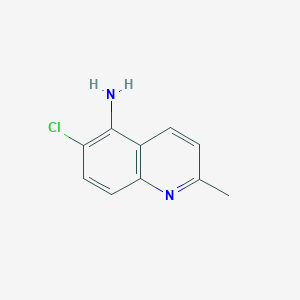
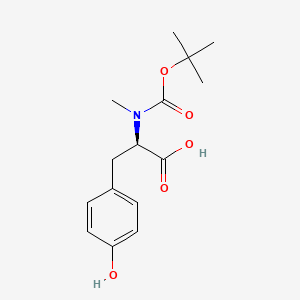

![Ethyl 2-[(3-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8783141.png)

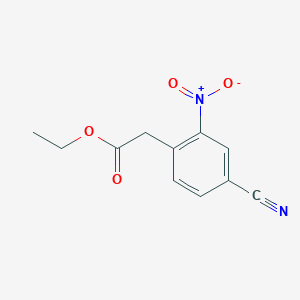

![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)
